molecular formula C23H26ClN7O2 B2762745 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1171717-52-4

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide

Cat. No.: B2762745
CAS No.: 1171717-52-4
M. Wt: 467.96
InChI Key: HELAJESCRBBPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide” is also known as AZD5363 . It is a potent inhibitor of Akt kinases and has been studied for its potential in cancer treatment . This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-propylpentanamide group . The presence of these groups likely contributes to the compound’s biological activity.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research has demonstrated that derivatives similar to the specified compound exhibit significant antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer properties, showing higher anticancer activity than the reference drug doxorubicin in certain compounds (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Katariya, Vennapu, and Shah (2021) synthesized and evaluated new 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial activities, with some compounds exhibiting potent anticancer properties (Katariya, Vennapu, & Shah, 2021).

Adenosine Receptor Affinity

Compounds structurally related to the specified chemical have been investigated for their affinity to adenosine receptors, which could have therapeutic implications. Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showing significant activity at A1 adenosine receptors, which could have implications for cardiovascular therapies (Harden, Quinn, & Scammells, 1991).

Herbicidal Activity

Investigations into the herbicidal activity of compounds containing the 4-chlorophenyl moiety have yielded promising results. Duan, Zhao, and Zhang (2010) reported the synthesis of thiadiazolopyrimidine derivatives showing moderate inhibitory activities against a variety of weeds, highlighting the potential for developing new herbicidal agents (Duan, Zhao, & Zhang, 2010).

Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their anti-5-lipoxygenase activities, indicating potential for the treatment of conditions involving 5-lipoxygenase, such as asthma and allergies (Rahmouni et al., 2016).

Future Directions

The compound has shown promise in preclinical studies, particularly in the context of cancer treatment . Future research may focus on further optimizing the compound’s potency and selectivity, investigating its effects in other disease models, and eventually progressing to clinical trials. The development of new solid-state forms of the compound could also be a focus of future research .

Biochemical Analysis

Biochemical Properties

The compound interacts with PKB, providing ATP-competitive, nano-molar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA . The nature of these interactions involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .

Cellular Effects

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide has shown to have significant effects on cellular processes. It demonstrates pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, specifically PKB. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing its activation .

Temporal Effects in Laboratory Settings

The compound has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Over time, it demonstrates a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Metabolic Pathways

Given its role as an inhibitor of PKB, it is likely involved in pathways related to cell growth and survival .

Subcellular Localization

Given its role as an inhibitor of PKB, it is likely to be found in regions of the cell where PKB is active .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O2/c1-4-6-15(7-5-2)21(32)26-19-12-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-8-16(24)9-11-17/h8-13,15H,4-7H2,1-3H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELAJESCRBBPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.